(2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone
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Overview
Description
(2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiazinone ring system with various functional groups attached. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzenesulfonamide with benzaldehyde derivatives under acidic conditions to form the benzothiazinone core. Subsequent functionalization steps, such as benzylation and methoxylation, are carried out to introduce the benzyl and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process. The scalability of the synthesis is crucial for its potential application in large-scale pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
(2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The benzothiazinone ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Its potential as an antihypertensive, antidiabetic, and anticancer agent has been explored in preclinical studies.
Mechanism of Action
The mechanism of action of (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed pharmacological effects. For example, it may inhibit key enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Similar Compounds
(2-benzyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
(2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of (2-benzyl-4-methoxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxy and benzyl groups contribute to its enhanced activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C23H19NO4S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2-benzyl-4-methoxy-1,1-dioxo-1λ6,2-benzothiazin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C23H19NO4S/c1-28-23-19-14-8-9-15-20(19)29(26,27)24(16-17-10-4-2-5-11-17)21(23)22(25)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChI Key |
QSNVCABMVHGPPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N(S(=O)(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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